3,4-Difluoro-2-hydroxyphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5F2NO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a hydroxyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-hydroxyphenylacetonitrile typically involves the introduction of fluorine atoms and a hydroxyl group onto the phenylacetonitrile backbone. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxylation reactions. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 3,4-Difluoro-2-hydroxybenzaldehyde
Reduction: Formation of 3,4-Difluoro-2-hydroxyphenylethylamine
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used
Scientific Research Applications
3,4-Difluoro-2-hydroxyphenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetonitrile: Lacks the fluorine atoms, making it less hydrophobic and potentially less bioactive.
2,3-Difluoro-4-hydroxyphenylacetonitrile: Similar structure but with different substitution pattern, which can affect its reactivity and biological activity.
3,4-Difluorophenylacetylene: Contains a triple bond instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
3,4-Difluoro-2-hydroxyphenylacetonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C8H5F2NO |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-(3,4-difluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2 |
InChI Key |
LYGSASGBEDRBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.